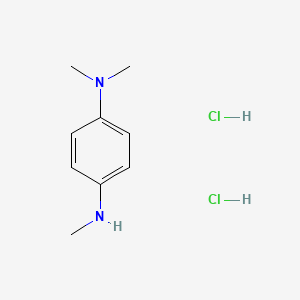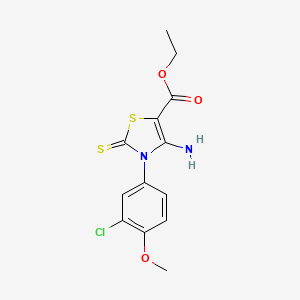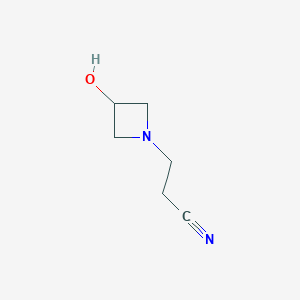
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride, also known as 1,4-Benzenediamine, N,N,N’,N’-tetramethyl-, is a chemical compound with the molecular formula C9H16Cl2N2 . It has a molecular weight of 223.14 .
Molecular Structure Analysis
The molecular structure of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride consists of a benzene ring with two amine groups (NH2) attached at the 1 and 4 positions. Each of these amine groups is further substituted with three methyl groups (CH3), making them trimethylamines .Aplicaciones Científicas De Investigación
Electrode Surface Derivatization
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride and its derivatives are used in the chemical derivatization of electrode surfaces. This application is crucial in modifying electrode surfaces with electroactive material, which exhibits redox behavior. Such modified electrodes are used in the study of biological reagents and for improving the voltammetric response to certain molecules like ascorbic acid, although their long-term durability in practical applications may be limited (Buchanan et al., 1983).
Antimicrobial and Antifungal Applications
Compounds derived from N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride have shown potential in the field of antimicrobial and antifungal applications. A study synthesizing 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety demonstrates these properties, indicating its potential use in the development of new antimicrobial and antifungal agents (Saingar et al., 2011).
Corrosion Inhibitors
The derivatives of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride have been studied for their potential activity as corrosion inhibitors. A DFT study of new bipyrazole derivatives, including N1,N4,N4-Trimethyl-1,4-benzenediamine, shows their efficiency as corrosion inhibitors, potentially useful in various industrial applications (Wang et al., 2006).
Solar Cell Applications
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride and its derivatives have also found applications in solar cell technology. They are used in the synthesis of novel hole transport materials (HTMs) for perovskite solar cells, influencing the optical and electronic properties and enhancing the performance of these cells (Qiu et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-N,4-N,4-N-trimethylbenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-10-8-4-6-9(7-5-8)11(2)3;;/h4-7,10H,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILCTSPPJQBXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride | |
CAS RN |
2739-08-4 |
Source


|
| Record name | 1-N,1-N,4-N-trimethylbenzene-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2594476.png)
![ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2594480.png)

![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)
![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)
![N-(2,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2594488.png)




![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)